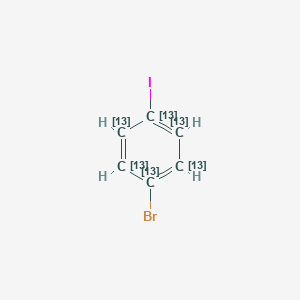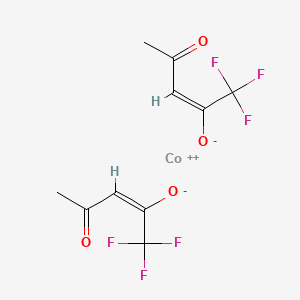
三氟乙酰丙酮钴(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trifluoro-2,4-pentanedionato)cobalt(II) is a coordination compound with the chemical formula C10H8CoF6O4This compound is characterized by its light yellow to brown powder or crystalline appearance and is soluble in methanol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
Bis(trifluoro-2,4-pentanedionato)cobalt(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of magnetic materials and as a catalyst in industrial processes.
作用机制
Target of Action
Cobalt(II) Trifluoroacetylacetonate, also known as Bis(trifluoro-2,4-pentanedionato)cobalt(II), is a metal complex that primarily targets metalloenzymes in biological systems . These enzymes play crucial roles in various biochemical reactions, including catalysis, electron transfer, and oxygen transport .
Mode of Action
The compound interacts with its targets through the formation of chelate complexes . The Z isomer of the enolate, a part of the compound, has a highly favorable geometry for complexation . The β system of the enolate holds the ligating oxygens in a favorable position for coordination, and the resulting metal-enolate complex is a six-membered ring that has little strain energy .
Biochemical Pathways
It is known that the compound can influence the activity of metalloenzymes, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its solubility in methanol suggests that it may be absorbed and distributed in the body through the circulatory system.
Result of Action
The molecular and cellular effects of Cobalt(II) Trifluoroacetylacetonate’s action are largely dependent on the specific biochemical pathways and enzymes it interacts with. Given its potential to interact with a variety of metalloenzymes, the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cobalt(II) Trifluoroacetylacetonate. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of less than 15°C . Additionally, the compound’s action and efficacy may be influenced by the pH and ionic strength of its environment, given its interaction with metalloenzymes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoro-2,4-pentanedionato)cobalt(II) typically involves the reaction of cobalt(II) salts with trifluoroacetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Co(II) salt+2trifluoroacetylacetone→bis(trifluoro-2,4-pentanedionato)cobalt(II)+by-products
Industrial Production Methods: Industrial production of bis(trifluoro-2,4-pentanedionato)cobalt(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
化学反应分析
Types of Reactions: Bis(trifluoro-2,4-pentanedionato)cobalt(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or elemental cobalt.
Substitution: Ligand exchange reactions where the trifluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of other ligands and suitable solvents.
Major Products:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes or elemental cobalt.
Substitution: New coordination complexes with different ligands.
相似化合物的比较
Bis(2,4-pentanedionato)cobalt(II): Similar structure but with non-fluorinated ligands.
Tris(2,4-pentanedionato)cobalt(III): Higher oxidation state and different coordination environment.
Uniqueness: Bis(trifluoro-2,4-pentanedionato)cobalt(II) is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
16092-38-9 |
|---|---|
分子式 |
C10H8CoF6O4 |
分子量 |
365.09 g/mol |
IUPAC 名称 |
cobalt(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H5F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2 |
InChI 键 |
JRSNSSPUQFPKGF-UHFFFAOYSA-L |
SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] |
手性 SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Co] |
规范 SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] |
产品来源 |
United States |
Q1: What is the function of Bis(trifluoro-2,4-pentanedionato)cobalt(II) in the synthesis of poly(vinyl acetate)-graft-polystyrene copolymers?
A1: Bis(trifluoro-2,4-pentanedionato)cobalt(II) acts as a catalyst in the cobalt-mediated radical polymerization (CMRP) step. [] It facilitates the controlled copolymerization of vinyl acetate and vinyl chloroacetate, forming a cobalt-capped polymer chain. This "capped" chain serves as a macroinitiator for the subsequent atom transfer radical polymerization (ATRP) of styrene, ultimately leading to the desired graft copolymer structure.
Q2: Are there alternative catalysts to Bis(trifluoro-2,4-pentanedionato)cobalt(II) for this type of polymerization?
A2: While the research focuses on Bis(trifluoro-2,4-pentanedionato)cobalt(II) for the CMRP step, it also investigates copper-based catalysts with ligands like bis(2-pyridylmethyl)octadecylamine (BPMODA) and tris(2-pyridylmethyl)amine (TPMA) for the ATRP step. [] The study suggests that these copper-based catalysts exhibit high initiation efficiency and control over styrene polymerization. Further research could explore the effectiveness of other cobalt complexes or alternative catalytic systems for the CMRP stage, potentially influencing factors like polymerization rate, control over molecular weight, and copolymer properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/new.no-structure.jpg)
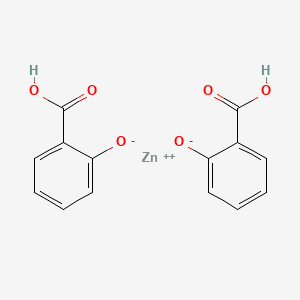

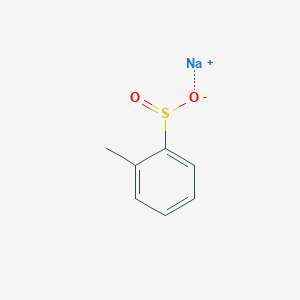
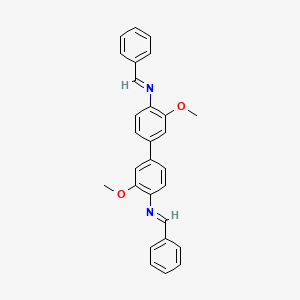
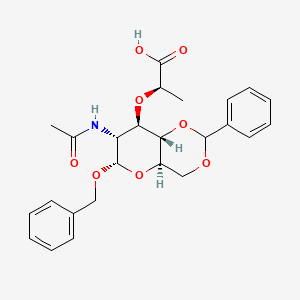
![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)
